Cas no 2228822-76-0 (1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol)

1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol is a specialized organic compound featuring a cyclopropyl group attached to a methanesulfonyl-substituted phenyl ring, with an ethanol moiety at the α-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The methanesulfonyl group enhances electrophilicity, facilitating further functionalization, while the cyclopropyl ring contributes steric and electronic effects that may influence biological activity. The hydroxyl group provides a handle for derivatization, making it a versatile intermediate. Its well-defined molecular architecture ensures consistency in synthetic applications, particularly in the development of bioactive molecules. The compound’s stability and purity make it suitable for research and industrial-scale processes.
1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol structure
2228822-76-0 structure
商品名:1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol
CAS番号:2228822-76-0
MF:C12H16O3S
メガワット:240.318642616272
CID:5962226
PubChem ID:165638195

1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-[1-(3-methanesulfonylphenyl)cyclopropyl]ethan-1-ol
    • 2228822-76-0
    • EN300-2005159
    • 1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol
    • インチ: 1S/C12H16O3S/c1-9(13)12(6-7-12)10-4-3-5-11(8-10)16(2,14)15/h3-5,8-9,13H,6-7H2,1-2H3
    • InChIKey: HNDQYRHFABEDBW-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1=CC=CC(=C1)C1(C(C)O)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 240.08201554g/mol
  • どういたいしつりょう: 240.08201554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 62.8Ų

1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2005159-0.5g
1-[1-(3-methanesulfonylphenyl)cyclopropyl]ethan-1-ol
2228822-76-0
0.5g
$1097.0 2023-06-02
Enamine
EN300-2005159-1.0g
1-[1-(3-methanesulfonylphenyl)cyclopropyl]ethan-1-ol
2228822-76-0
1g
$1142.0 2023-06-02
Enamine
EN300-2005159-5.0g
1-[1-(3-methanesulfonylphenyl)cyclopropyl]ethan-1-ol
2228822-76-0
5g
$3313.0 2023-06-02
Enamine
EN300-2005159-0.1g
1-[1-(3-methanesulfonylphenyl)cyclopropyl]ethan-1-ol
2228822-76-0
0.1g
$1005.0 2023-06-02
Enamine
EN300-2005159-2.5g
1-[1-(3-methanesulfonylphenyl)cyclopropyl]ethan-1-ol
2228822-76-0
2.5g
$2240.0 2023-06-02
Enamine
EN300-2005159-0.25g
1-[1-(3-methanesulfonylphenyl)cyclopropyl]ethan-1-ol
2228822-76-0
0.25g
$1051.0 2023-06-02
Enamine
EN300-2005159-10.0g
1-[1-(3-methanesulfonylphenyl)cyclopropyl]ethan-1-ol
2228822-76-0
10g
$4914.0 2023-06-02
Enamine
EN300-2005159-0.05g
1-[1-(3-methanesulfonylphenyl)cyclopropyl]ethan-1-ol
2228822-76-0
0.05g
$959.0 2023-06-02

1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol 関連文献

1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-olに関する追加情報

1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol: A Comprehensive Overview

1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol (CAS No. 2228822-76-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of cyclopropanes and is characterized by a cyclopropyl ring substituted with a methanesulfonylphenyl group and an ethan-1-ol moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of interest for various research applications.

The synthesis of 1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol typically involves multi-step reactions, including the formation of the cyclopropyl ring, the introduction of the methanesulfonylphenyl group, and the final alcohol functionalization. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for both academic research and industrial applications.

In terms of its biological activity, 1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol has been studied for its potential as a modulator of various biological pathways. One notable area of research is its interaction with G protein-coupled receptors (GPCRs), which are key targets in drug discovery. Studies have shown that this compound can exhibit agonistic or antagonistic effects on specific GPCRs, depending on the receptor subtype and cellular context. This versatility makes it a valuable tool for investigating receptor function and developing novel therapeutic agents.

Furthermore, 1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol has also been investigated to assess its suitability for in vivo applications. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, with good oral bioavailability and low toxicity. These characteristics are essential for developing it as a drug candidate for clinical trials.

In addition to its direct biological effects, 1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol has been explored as a scaffold for the design of more potent and selective analogs. Structure-activity relationship (SAR) studies have identified key structural modifications that enhance its binding affinity to target proteins and improve its pharmacological profile. These efforts have led to the development of several promising lead compounds that are currently undergoing further preclinical evaluation.

The environmental impact of 1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol is another important consideration. While it is not classified as a hazardous substance, proper handling and disposal practices should be followed to minimize any potential environmental risks. Researchers and manufacturers are encouraged to adopt green chemistry principles to reduce the ecological footprint associated with its production and use.

In conclusion, 1-[1-(3-Methanesulfonylphenyl)cyclopropyl]ethan-1-ol (CAS No. 2228822-76-0) is a versatile compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, combined with its favorable biological activities and pharmacokinetic properties, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.

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